3-Methyl-tetrahydro-pyran-4-OL

Description

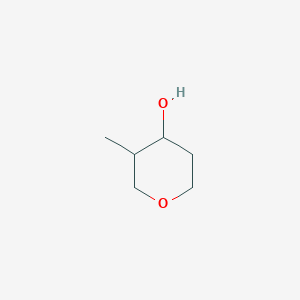

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUCYGOVYIGXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89534-37-2 | |

| Record name | 3-methyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-tetrahydro-pyran-4-ol

Introduction: The Significance of 3-Methyl-tetrahydro-pyran-4-ol in Modern Drug Discovery

This compound, a substituted tetrahydropyran, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The tetrahydropyran ring is a prevalent scaffold in numerous natural products and synthetic molecules, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties to drug candidates. The precise positioning of substituents, such as the methyl and hydroxyl groups in this compound, can profoundly influence a molecule's biological activity, metabolic stability, and overall suitability as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physical properties of this compound. While comprehensive experimental data for this specific isomer is not widely available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and established methodologies to determine these properties. By understanding the "how" and "why" behind these experimental determinations, researchers can effectively characterize this and similar molecules, accelerating the drug discovery process. This guide will delve into the established protocols for determining key physical parameters and for elucidating its structure through spectroscopic techniques.

Core Physical Characteristics of this compound

A thorough understanding of a compound's physical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation. For this compound, the following properties are of primary importance.

| Property | Value/Information | Source |

| Molecular Formula | C6H12O2 | |

| Molecular Weight | 116.16 g/mol | |

| CAS Number | 89534-37-2 | |

| Appearance | Colorless oil/solid (based on synthesis) | |

| Boiling Point | Not experimentally determined. Predicted to be lower than its precursor, 3-Methyltetrahydropyran-4-one (174.9 ± 15.0 °C at 760 mmHg).[1] The presence of the hydroxyl group allows for hydrogen bonding, which would likely increase its boiling point relative to an unfunctionalized tetrahydropyran. | |

| Melting Point | Not experimentally determined. The presence of stereoisomers will influence the melting point, with pure enantiomers or diastereomers potentially having sharp melting points, while mixtures may exhibit a melting range. | |

| Density | Not experimentally determined. Predicted to be in the range of its isomers and precursors (e.g., 3-Methyltetrahydropyran-4-one is predicted to have a density of 1.0 ± 0.1 g/cm³).[1] | |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, and dichloromethane due to its cyclic ether structure and hydroxyl group. Its solubility in water is likely to be moderate, influenced by the hydrophilic hydroxyl group and the hydrophobic methyl and tetrahydropyran ring. |

Experimental Determination of Physical Properties: A Methodological Deep Dive

In the absence of established experimental data, this section provides detailed, field-proven protocols for determining the key physical properties of this compound. Understanding these methodologies is crucial for any researcher working with novel compounds.

Workflow for Physical Property Determination

Caption: A generalized workflow for the synthesis, purification, and subsequent characterization of this compound.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. For a compound like this compound, the Thiele tube method is a reliable and commonly used technique for micro-scale determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount (a few milliliters) of purified this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Causality: This method works on the principle that the vapor pressure of the liquid inside the capillary tube equals the external atmospheric pressure at the boiling point. As the liquid cools, the point at which it re-enters the capillary signifies this equilibrium.

Density Measurement

Density is a fundamental physical property that can be used to identify a substance and assess its purity. For a liquid like this compound, a pycnometer is the standard instrument for accurate density determination.

Step-by-Step Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with the purified this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The measurement should be conducted at a constant, recorded temperature (e.g., 20 °C or 25 °C) as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Causality: This method provides a direct and precise measurement of mass per unit volume, which is the definition of density.

Spectroscopic Elucidation: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). A trace amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Analysis: The spectrum is analyzed for chemical shifts (δ), integration (relative number of protons), and splitting patterns (multiplicity), which reveal the connectivity of the protons in the molecule.

Expected ¹H NMR Features:

-

Methyl Group: A doublet signal for the methyl protons, coupled to the adjacent proton on the tetrahydropyran ring.

-

Ring Protons: A series of complex multiplets for the protons on the tetrahydropyran ring.

-

Hydroxyl Proton: A broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample in a deuterated solvent is typically required compared to ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Analysis: The spectrum will show a series of singlets, with the chemical shift of each signal corresponding to a unique carbon environment in the molecule.

Expected ¹³C NMR Features:

-

Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (e.g., carbons attached to oxygen will be downfield).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

FTIR Spectroscopy Protocol (for a liquid sample):

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The salt plates are placed in the spectrometer, and the IR spectrum is recorded.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands.

Expected FTIR Features for this compound:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ due to the sp³ C-H bonds.

-

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ corresponding to the C-O bonds of the alcohol and the ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Mass Spectrometry Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: The molecules are ionized, typically using a technique like Electron Ionization (EI).

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (116.16).

-

Fragmentation Pattern: A series of peaks corresponding to the masses of stable fragments formed upon ionization. The fragmentation pattern will be influenced by the positions of the methyl and hydroxyl groups.

Significance in Drug Development and Research

The physical properties of this compound are critical determinants of its potential as a scaffold or intermediate in drug development.

-

Solubility: Influences its absorption, distribution, metabolism, and excretion (ADME) properties. A balance of aqueous and lipid solubility is often desired for oral bioavailability.

-

Boiling and Melting Points: These properties are important for purification, handling, and formulation processes.

-

Stereochemistry: The presence of stereocenters in this compound means that different stereoisomers can have vastly different biological activities and pharmacokinetic profiles. The ability to separate and characterize these isomers is crucial.

The tetrahydropyran motif is found in a variety of bioactive molecules, and understanding the impact of substitution patterns on physical and biological properties is an active area of research.

Conclusion

References

-

3-Methyltetrahydropyran-4-one | CAS#:119124-53-7. Chemsrc. Available at: [Link].

-

Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Cheméo. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link].

-

2-Methyl-tetrahydro-pyran-4-OL | C6H12O2 | CID 10080379. PubChem. Available at: [Link].

-

predicting likely fragments in a mass spectrum. YouTube. Available at: [Link].

-

4-Methyloxan-4-ol | C6H12O2 | CID 12347118. PubChem. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link].

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link].

-

Summary of the proposed fragmentation pathways for compounds 3a and 4a... ResearchGate. Available at: [Link].

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Available at: [Link].

-

Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721. PubChem. Available at: [Link].

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link].

-

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. Scent.vn. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link].

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link].

Sources

An In-Depth Technical Guide to the Structural Isomers of 3-Methyl-tetrahydro-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its favorable physicochemical properties and conformational pre-organization. This guide provides a comprehensive technical overview of the structural isomers of 3-methyl-tetrahydro-pyran-4-ol, focusing on the synthesis, characterization, and conformational analysis of its diastereomers: cis-3-methyl-tetrahydro-pyran-4-ol and trans-3-methyl-tetrahydro-pyran-4-ol. We will delve into the stereoselective synthetic strategies required to access each isomer, the nuanced spectroscopic techniques for their unambiguous identification, and the thermodynamic principles governing their stability. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of complex molecules incorporating this versatile heterocyclic building block.

Introduction: The Significance of the this compound Scaffold

The tetrahydropyran ring is a common structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. The substitution pattern on the THP ring, and particularly the relative stereochemistry of those substituents, can have a profound impact on a molecule's three-dimensional shape and, consequently, its biological function.

The this compound system, with stereocenters at the C3 and C4 positions, exists as two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis and trans. The relative orientation of the methyl and hydroxyl groups dictates the overall topography of the molecule and its potential interactions with chiral environments such as enzyme active sites or receptors. A thorough understanding of the synthesis and properties of each isomer is therefore critical for its effective application in drug design and total synthesis.

Stereoselective Synthesis of cis- and trans-3-Methyl-tetrahydro-pyran-4-ol

The primary route to the diastereomers of this compound is through the reduction of the corresponding ketone, 3-methyl-tetrahydro-pyran-4-one. The stereochemical outcome of this reduction is highly dependent on the nature of the hydride reagent employed, specifically its steric bulk. This allows for the selective formation of either the cis or trans isomer.

Synthesis of the Precursor: 3-Methyl-tetrahydro-pyran-4-one

The starting ketone can be synthesized through various established methods for constructing tetrahydropyranone rings.

Diastereoselective Reduction to Access the cis and trans Isomers

The stereoselectivity of the hydride reduction of 3-methyl-tetrahydro-pyran-4-one is governed by the direction of hydride attack on the carbonyl group, which can occur from either the axial or equatorial face of the predominant chair conformation.

-

Axial Attack: Leads to the formation of an equatorial hydroxyl group.

-

Equatorial Attack: Results in the formation of an axial hydroxyl group.

The preferred trajectory of the incoming hydride is influenced by steric hindrance.

Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl group from the less hindered axial face. This leads to the thermodynamically more stable product where the hydroxyl group is in the equatorial position. In the most stable chair conformation of the product, the methyl group will also favor the equatorial position, resulting in the trans isomer.[2]

Experimental Protocol: Synthesis of trans-3-Methyl-tetrahydro-pyran-4-ol [3]

-

Dissolve 3-methyl-tetrahydro-pyran-4-one (1.0 g, 8.76 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (0.40 g, 10.5 mmol) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Quench the reaction by the dropwise addition of water (3 mL) over 10 minutes.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify by column chromatography on silica gel to yield the trans isomer as the major product.

Bulky, sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to approach from the more hindered axial face. Therefore, they preferentially attack from the equatorial direction, leading to the formation of the axial alcohol. This results in the thermodynamically less stable cis isomer as the major product.[4]

Experimental Protocol: Synthesis of cis-3-Methyl-tetrahydro-pyran-4-ol

-

Dissolve 3-methyl-tetrahydro-pyran-4-one (1.0 g, 8.76 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.0 M solution in THF, 10.5 mL, 10.5 mmol) dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow, dropwise addition of water, followed by 3M sodium hydroxide solution and 30% hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify by column chromatography on silica gel to yield the cis isomer as the major product.

Spectroscopic Characterization and Differentiation

Unambiguous identification of the cis and trans isomers is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary structural information.

¹H NMR Spectroscopy: The Power of Coupling Constants

The most definitive method for assigning the relative stereochemistry of the 3-methyl and 4-hydroxyl groups is by analyzing the vicinal coupling constant (³J) between the protons at C3 and C4 (H3 and H4). The magnitude of this coupling is dictated by the dihedral angle between these two protons, as described by the Karplus equation.

-

trans Isomer: In the most stable chair conformation, both the methyl and hydroxyl groups are equatorial. This places the H3 and H4 protons in a trans-diaxial relationship, with a dihedral angle of approximately 180°. This results in a large coupling constant , typically in the range of 10-13 Hz .[5]

-

cis Isomer: In the most stable chair conformation, the methyl group is equatorial and the hydroxyl group is axial. This places the H3 and H4 protons in a gauche relationship, with a dihedral angle of approximately 60°. This leads to a small coupling constant , typically in the range of 3-6 Hz .[5]

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. The carbon bearing the axial hydroxyl group in the cis isomer will typically be shielded (shifted to a lower ppm value) compared to the carbon with the equatorial hydroxyl group in the trans isomer due to the gamma-gauche effect.

Comparative Spectroscopic Data

| Spectroscopic Parameter | cis-3-Methyl-tetrahydro-pyran-4-ol | trans-3-Methyl-tetrahydro-pyran-4-ol | Rationale for Difference |

| ¹H NMR: ³J(H3, H4) | ~3-6 Hz | ~10-13 Hz | Dihedral angle dependence of coupling constant (gauche vs. anti-periplanar).[5] |

| ¹H NMR: δ(H4) | Typically more downfield | Typically more upfield | Anisotropic effects of the axial vs. equatorial C-O bond. |

| ¹³C NMR: δ(C4) | Shielded (lower ppm) | Deshielded (higher ppm) | Gamma-gauche effect of the axial hydroxyl group. |

| IR: ν(O-H) | May show evidence of intramolecular H-bonding | Primarily intermolecular H-bonding | Proximity of axial OH to the ring oxygen. |

Experimental Protocols for Spectroscopic Analysis

NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to accurately determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.

IR Sample Preparation (ATR):

-

Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Conformational Analysis and Thermodynamic Stability

The tetrahydropyran ring adopts a chair conformation to minimize angle and torsional strain. The stability of the cis and trans isomers is determined by the energetic penalties associated with placing substituents in axial positions. These energetic costs are quantified by "A-values," which represent the difference in Gibbs free energy between the axial and equatorial conformations for a given substituent.[6]

-

Methyl Group: The A-value for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol.[7]

-

Hydroxyl Group: The A-value for a hydroxyl group is smaller, around 0.9 kcal/mol.

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 3-Methyl-tetrahydro-pyran-4-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-tetrahydro-pyran-4-ol is a heterocyclic organic compound with a tetrahydropyran ring system substituted with a methyl group at the 3-position and a hydroxyl group at the 4-position. This structure gives rise to stereoisomerism, specifically cis and trans diastereomers, which exhibit distinct physical, chemical, and spectroscopic properties. A thorough understanding of the spectroscopic signature of each isomer is paramount for researchers in organic synthesis, medicinal chemistry, and drug development for unambiguous identification, characterization, and quality control. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, with a focus on differentiating between its cis and trans isomers.

The tetrahydropyran motif is a common scaffold in a variety of natural products and pharmacologically active molecules. The precise stereochemistry of substituents on this ring can profoundly influence a molecule's biological activity and pharmacokinetic profile. Therefore, the ability to confidently assign the relative stereochemistry of molecules like this compound is a critical skill for scientists in the field.

Molecular Structure and Stereoisomerism

The core structure of this compound consists of a saturated six-membered ring containing one oxygen atom. The presence of two stereocenters at positions 3 and 4 results in two diastereomers: cis-3-Methyl-tetrahydro-pyran-4-ol and trans-3-Methyl-tetrahydro-pyran-4-ol. These isomers are not mirror images and thus have different energies and spectroscopic properties.

The stereochemical relationship between the methyl and hydroxyl groups dictates the preferred chair conformation of the tetrahydropyran ring and the axial or equatorial disposition of these substituents. This, in turn, has a significant impact on the spectroscopic data, particularly the 1H NMR chemical shifts and coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton, the chemical environment of each proton, and the relative stereochemistry of the substituents.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is complex due to the presence of multiple chiral centers and the conformational flexibility of the tetrahydropyran ring. However, careful analysis of chemical shifts, coupling constants, and multiplicities allows for the differentiation of the cis and trans isomers. The predicted 1H NMR data for both isomers are summarized in Table 1.

Table 1: Predicted 1H NMR Spectroscopic Data for cis- and trans-3-Methyl-tetrahydro-pyran-4-ol (in CDCl3)

| Proton | cis-Isomer Chemical Shift (ppm) & Multiplicity | trans-Isomer Chemical Shift (ppm) & Multiplicity |

| H2ax | ~3.8 - 4.0 (dd) | ~3.9 - 4.1 (dd) |

| H2eq | ~3.2 - 3.4 (m) | ~3.3 - 3.5 (m) |

| H3 | ~1.8 - 2.0 (m) | ~1.6 - 1.8 (m) |

| H4 | ~3.9 - 4.1 (m) | ~3.5 - 3.7 (m) |

| H5ax | ~1.5 - 1.7 (m) | ~1.4 - 1.6 (m) |

| H5eq | ~1.9 - 2.1 (m) | ~1.8 - 2.0 (m) |

| H6ax | ~3.4 - 3.6 (m) | ~3.3 - 3.5 (m) |

| H6eq | ~4.0 - 4.2 (m) | ~3.9 - 4.1 (m) |

| 3-CH3 | ~0.9 - 1.1 (d) | ~0.8 - 1.0 (d) |

| 4-OH | Variable (br s) | Variable (br s) |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl3) is standard for non-polar to moderately polar organic molecules. The predicted chemical shifts are based on established principles of NMR spectroscopy, where electronegative atoms like oxygen deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). The multiplicity of each signal is determined by the number of neighboring protons (n+1 rule).

Distinguishing Cis and Trans Isomers: The key to differentiating the cis and trans isomers lies in the coupling constant between the protons at C3 and C4 (3JH3-H4).

-

In the trans isomer , the more stable chair conformation is expected to have both the methyl and hydroxyl groups in equatorial positions. This would result in an axial-axial relationship between H3 and H4, leading to a large coupling constant (typically 8-12 Hz) .

-

In the cis isomer , one substituent will be axial and the other equatorial. This leads to an axial-equatorial or equatorial-equatorial relationship between H3 and H4, resulting in a small coupling constant (typically 2-5 Hz) .[1]

This difference in the coupling constant is a definitive diagnostic tool for assigning the stereochemistry.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The predicted 13C NMR data for the isomers of this compound are presented in Table 2.

Table 2: Predicted 13C NMR Spectroscopic Data for cis- and trans-3-Methyl-tetrahydro-pyran-4-ol (in CDCl3)

| Carbon | cis-Isomer Chemical Shift (ppm) | trans-Isomer Chemical Shift (ppm) |

| C2 | ~68 - 72 | ~70 - 74 |

| C3 | ~35 - 39 | ~38 - 42 |

| C4 | ~65 - 69 | ~70 - 74 |

| C5 | ~30 - 34 | ~32 - 36 |

| C6 | ~63 - 67 | ~65 - 69 |

| 3-CH3 | ~15 - 19 | ~13 - 17 |

Interpretation: The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent oxygen atom and the overall stereochemistry of the molecule. The carbons directly bonded to the oxygen (C2 and C6) and the carbon bearing the hydroxyl group (C4) appear at higher chemical shifts. Subtle differences in the chemical shifts between the cis and trans isomers are expected due to the different steric environments in their preferred chair conformations.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are associated with the O-H bond of the alcohol and the C-O bonds of the alcohol and the ether.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm-1) | Intensity & Shape |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (alkane) | 3000 - 2850 | Medium to Strong |

| C-O (alcohol) | 1260 - 1000 | Strong |

| C-O (ether) | 1150 - 1085 | Strong |

Expertise & Experience: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between alcohol molecules. The C-O stretching region can sometimes provide clues to distinguish between primary, secondary, and tertiary alcohols. As this compound is a secondary alcohol, a strong C-O stretch is expected in the 1150-1075 cm-1 region. The strong C-O stretch of the cyclic ether will also appear in a similar region, likely leading to a complex, broad absorption band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. The fragmentation of this compound is expected to be influenced by the presence of both the hydroxyl group and the cyclic ether.

Expected Fragmentation Pathways:

-

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule from the molecular ion, leading to a peak at m/z 98 (C6H10O).+.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol or the ether is a likely fragmentation pathway.

-

Cleavage between C3 and C4 could lead to various fragment ions.

-

Cleavage of the methyl group at C3 would result in a peak at m/z 101.

-

-

Ring Opening and Fragmentation: The tetrahydropyran ring can undergo opening followed by further fragmentation, leading to a complex pattern of smaller ions.

Trustworthiness: The observation of a molecular ion peak at m/z 116, corresponding to the molecular formula C6H12O2, would provide strong evidence for the compound's identity. The presence of a significant peak at m/z 98 would be indicative of an alcohol.

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in about 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer.[2] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

-

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A broadband proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm-1. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common technique for this type of molecule.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Key Concepts

Molecular Structure and Isomers

Caption: 2D structures of cis and trans isomers of this compound.

NMR Spectroscopy Workflow

Caption: A typical workflow for the NMR analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While IR and MS provide valuable information about the functional groups and molecular weight, NMR spectroscopy, particularly the analysis of 1H-1H coupling constants, is the definitive method for distinguishing between the cis and trans diastereomers. This guide provides the foundational knowledge and predicted data necessary for researchers to confidently identify and characterize these important heterocyclic compounds, thereby supporting advancements in synthetic chemistry and drug discovery.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 290.

-

Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

- Belda, O., et al. (2004). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 69(21), 7216–7224.

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

ACS Organic & Inorganic Au. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]

-

PubMed. (2003). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. [Link]

-

ResearchGate. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

-

The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

CORE. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Chemistry LibreTexts. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]

-

National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

-

National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

-

MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

-

Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

Sources

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-tetrahydro-pyran-4-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed exploration of the mass spectrometry of 3-Methyl-tetrahydro-pyran-4-ol, a substituted cyclic ether alcohol. While a publicly available, verified mass spectrum for this specific isomer is not readily accessible in common databases, this guide will leverage established principles of mass spectrometry and data from analogous structures to predict and interpret its fragmentation patterns under various ionization techniques. Our focus is on providing a robust, mechanistically-grounded framework for the analysis of this and similar molecules.

Foundational Principles: Ionization and Fragmentation of a Cyclic Ether Alcohol

This compound (C₆H₁₂O₂) possesses two key functional groups that dictate its fragmentation behavior: a secondary alcohol and a cyclic ether. The interplay of these features, along with the influence of the methyl substituent, leads to a characteristic mass spectrum. The choice of ionization technique is critical in determining the extent of fragmentation and the type of information that can be gleaned.

Electron Ionization (EI): Unraveling the Structure through Fragmentation

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1] For this compound, the molecular ion (M⁺˙) is expected to be of low abundance or even absent, a common characteristic for alcohols which readily undergo fragmentation.[2][3]

Predicted Electron Ionization Fragmentation Pathway

The major fragmentation pathways for this compound under EI conditions are predicted to be driven by the stabilization of the resulting fragment ions. Key fragmentation processes for alcohols include alpha-cleavage and dehydration.[2][3][4] For cyclic ethers, ring-opening and subsequent cleavages are common.[5][6]

Diagram: Predicted EI Fragmentation Pathways of this compound

Caption: Predicted EI fragmentation of this compound.

Key Predicted Fragmentations:

-

Loss of Water (M-18): A characteristic fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z 98.[2]

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a dominant fragmentation pathway for both alcohols and ethers.[2][3] For this compound, this could lead to several key fragments.

-

Ring Opening: The cyclic ether structure can undergo ring opening, followed by further fragmentation to produce a variety of smaller ions.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Proposed Origin |

| 116 | [C₆H₁₂O₂]⁺˙ | Molecular Ion (likely weak or absent) |

| 101 | [C₅H₉O₂]⁺ | Loss of methyl radical (•CH₃) |

| 98 | [C₆H₁₀O]⁺˙ | Loss of water (H₂O) |

| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage at the C4-C5 bond |

| 71 | [C₄H₇O]⁺ | Subsequent fragmentation of m/z 98 or 87 |

| 57 | [C₃H₅O]⁺ | Ring fragmentation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl cation or acetyl cation from rearrangements |

Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of an analyte.[7] For this compound, ESI would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 117.

ESI-MS/MS for Structural Elucidation:

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to fragmentation. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS due to the different nature of the precursor ion ([M+H]⁺ vs. M⁺˙).

Diagram: ESI-MS/MS Workflow for this compound

Caption: Workflow for ESI-MS/MS analysis.

Predicted ESI-MS/MS Fragments:

The fragmentation of the [M+H]⁺ ion will likely involve the loss of neutral molecules, such as water and small hydrocarbons.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 117 | 99 | H₂O |

| 117 | 81 | H₂O + H₂O (rearrangement) or C₂H₄O |

| 99 | 71 | C₂H₄ |

| 99 | 57 | C₃H₆ |

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following experimental protocols are designed as self-validating systems, incorporating quality control measures at each step.

Sample Preparation and Introduction

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working solutions by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.

-

GC-MS Introduction: For EI-MS analysis, introduce the sample via a gas chromatograph (GC) to ensure separation from any impurities. A standard non-polar column (e.g., DB-5ms) is a suitable starting point.

-

LC-MS Introduction: For ESI-MS analysis, introduce the sample via a liquid chromatograph (LC) or direct infusion. A C18 reversed-phase column is recommended for LC separation.

GC-MS (EI) Method Parameters

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

LC-MS (ESI) Method Parameters

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Ion Source: ESI in positive ion mode

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

MS/MS Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Data Interpretation and Validation

The interpretation of the mass spectra should be a systematic process.

-

Molecular Ion Identification: In the ESI spectrum, the [M+H]⁺ ion should be the most abundant peak in the full scan. In the EI spectrum, the presence of a small peak at m/z 116 should be investigated, though its absence is not unexpected.

-

Fragmentation Pattern Analysis: Compare the observed fragment ions in both EI and ESI-MS/MS spectra with the predicted fragmentation pathways and tables provided in this guide.

-

High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize a high-resolution mass spectrometer to obtain accurate mass measurements of the molecular and fragment ions.[1] This allows for the determination of the elemental composition of each ion, providing a high degree of confidence in its assignment.

-

Isotopic Pattern Analysis: For the molecular ion and key fragments, analyze the isotopic pattern to confirm the elemental composition.

Conclusion: A Predictive Framework for Analysis

This in-depth technical guide provides a comprehensive framework for understanding and predicting the mass spectrometric behavior of this compound. By combining fundamental principles of fragmentation with detailed, self-validating experimental protocols, researchers and scientists can confidently approach the analysis of this and structurally related compounds. The emphasis on mechanistic understanding and the use of both high-energy (EI) and soft (ESI) ionization techniques, coupled with tandem mass spectrometry, offers a powerful toolkit for the unambiguous identification and characterization of complex organic molecules in various scientific disciplines.

References

-

Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link]

- Dagaut, P., & Karsenty, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 308(1), 79-88.

- Rotavera, B., et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Molecular Sciences, 21(18), 6808.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Index of mass spectra of organic compounds. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 2.10. Retrieved from [Link]

-

YouTube. (2020). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Fang, M., et al. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry.

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 7. A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. govinfo.gov [govinfo.gov]

Methodological & Application

Application Note: Synthesis of 3-Methyl-tetrahydro-pyran-4-ol from 3-Methyltetrahydropyran-4-one: A Comparative Guide to Reductive Methodologies

Abstract

This application note provides a comprehensive technical guide for the synthesis of 3-methyl-tetrahydro-pyran-4-ol, a valuable heterocyclic building block, through the reduction of its corresponding ketone, 3-methyltetrahydropyran-4-one. Recognizing the critical importance of stereochemical control in drug discovery and development, this document details and compares three distinct reductive strategies: a standard sodium borohydride reduction, a highly diastereoselective L-Selectride® reduction, and a robust catalytic hydrogenation. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and methods for product purification and characterization. The guide is designed for researchers, medicinal chemists, and process development scientists seeking reliable and scalable methods for the preparation of substituted tetrahydropyranols, with a focus on understanding and controlling the formation of cis and trans diastereomers.

Introduction and Scientific Rationale

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The specific stereochemistry of substituents on the THP ring can profoundly influence a molecule's biological activity and pharmacokinetic properties. The reduction of 3-methyltetrahydropyran-4-one is a classic example of 1,2-hydride addition to a cyclic ketone, which introduces a new stereocenter at the C4 position. The resulting product, this compound, can exist as two diastereomers: cis and trans.

The choice of reducing agent is paramount as it directly dictates the diastereomeric ratio (d.r.) of the product. This guide explores the underlying principles of stereoselective reductions to empower researchers to make informed decisions based on their specific synthetic goals.

-

Small, Unhindered Hydride Donors (e.g., NaBH₄): These reagents can typically approach the carbonyl from either the axial or equatorial face, often resulting in a mixture of diastereomers. The final ratio is influenced by a delicate balance of steric and electronic factors, including torsional strain and the Felkin-Anh model principles.[1]

-

Bulky, Sterically Hindered Hydride Donors (e.g., L-Selectride®): These reagents, such as lithium tri-sec-butylborohydride, are highly sensitive to the steric environment of the ketone.[1][2] They preferentially attack from the less sterically encumbered face, leading to a high degree of diastereoselectivity.[3]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a heterogeneous metal catalyst (e.g., Pd/C).[4] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face, often yielding high stereoselectivity.[5]

Reaction Mechanism and Stereochemical Pathway

The reduction of 3-methyltetrahydropyran-4-one proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The presence of the methyl group at the adjacent C3 position creates two distinct faces for hydride attack, leading to the formation of the cis and trans isomers.

Caption: Stereochemical pathways in the reduction of 3-methyltetrahydropyran-4-one.

Comparative Overview of Synthetic Protocols

The selection of a specific protocol depends on the desired stereochemical outcome, scale, cost, and available equipment. The following table summarizes the key attributes of the three detailed methods.

| Feature | Protocol 1: NaBH₄ Reduction | Protocol 2: L-Selectride® Reduction | Protocol 3: Catalytic Hydrogenation |

| Primary Outcome | Mixture of diastereomers | High diastereoselectivity (trans isomer) | High diastereoselectivity (trans isomer) |

| Reagent Cost | Low | High | Moderate (catalyst can be expensive) |

| Safety & Handling | Relatively safe; handle with care | Pyrophoric reagent; requires inert atmosphere | Flammable H₂ gas; requires specialized equipment |

| Typical Yield | Good to Excellent (75-95%) | Good to Excellent (80-95%) | Excellent (>90%) |

| Scalability | Excellent | Good; requires careful control | Excellent; common in industrial processes |

| Ideal For | Rapid, cost-effective synthesis where stereochemistry is not critical. | High-value synthesis requiring a specific diastereomer. | Clean, high-yielding reactions; scalable processes. |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Reduction using Sodium Borohydride (NaBH₄)

This protocol provides a straightforward and cost-effective method, typically yielding a mixture of diastereomers.

Materials:

-

3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol)

-

Sodium borohydride (NaBH₄) (0.40 g, 10.5 mmol, 1.2 equiv)

-

Methanol (MeOH), anhydrous (20 mL)

-

Deionized water (5 mL)

-

Dichloromethane (DCM) (3 x 20 mL)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol) and dissolve in methanol (20 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (0.40 g, 10.5 mmol) portion-wise over 10 minutes. Causality: The addition is performed slowly at 0 °C to control the exothermic reaction and minimize side reactions.[6]

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the dropwise addition of deionized water (5 mL) at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane (20 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.[6]

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Protocol 2: Diastereoselective Reduction using L-Selectride®

This protocol employs a sterically hindered hydride source to achieve high diastereoselectivity, favoring the trans isomer. Note: L-Selectride® is pyrophoric and moisture-sensitive; strict anhydrous and inert atmosphere techniques are required.

Materials:

-

3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol)

-

L-Selectride® (1.0 M solution in THF, 10.5 mL, 10.5 mmol, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Aqueous sodium hydroxide (NaOH), 3 M

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Ethyl acetate (EtOAc) (3 x 25 mL)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Add 3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol) and anhydrous THF (20 mL) via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the L-Selectride® solution (10.5 mL, 10.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Causality: The low temperature is critical for maximizing stereoselectivity and controlling the high reactivity of the reagent.[1]

-

Stir the reaction at -78 °C for 3 hours.

-

Monitor the reaction by TLC.

-

Workup: While maintaining the temperature at -78 °C, slowly quench the reaction by adding 3 M NaOH (5 mL), followed by the very careful dropwise addition of 30% H₂O₂ (5 mL) to oxidize the residual borane species.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the highly enriched trans-3-methyl-tetrahydro-pyran-4-ol.

Protocol 3: Reduction via Catalytic Hydrogenation

This method is highly efficient and clean, often providing excellent diastereoselectivity. It requires specialized equipment for handling hydrogen gas.

Materials:

-

3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol)

-

Palladium on carbon (10% Pd/C, 100 mg, ~10 wt%)

-

Ethyl acetate (EtOAc) or Ethanol (EtOH) (25 mL)

-

Hydrogen (H₂) gas

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-methyltetrahydropyran-4-one (1.00 g, 8.76 mmol), the solvent (25 mL), and the Pd/C catalyst.

-

Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi). Causality: Hydrogen pressure increases the concentration of dissolved H₂, accelerating the reaction rate.

-

Agitate the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by GC/MS analysis of an aliquot.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite® prevents the fine catalyst particles from passing through the filter paper.

-

Wash the Celite® pad with additional solvent (10 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the product, typically in high purity and with high diastereoselectivity for the trans isomer.

-

Purification: If necessary, the product can be further purified by flash column chromatography.

Experimental Workflow and Characterization

A successful synthesis requires rigorous monitoring and characterization. The general workflow for these protocols is outlined below.

Caption: General experimental workflow for the synthesis and analysis.

Expected Characterization Data:

| Analysis | Starting Material (Ketone) | Product (Alcohol) |

| Formula | C₆H₁₀O₂ | C₆H₁₂O₂ |

| MW | 114.14 g/mol | 116.16 g/mol |

| FT-IR (cm⁻¹) | ~2950 (C-H), ~1715 (C=O) | ~3400 (broad, O-H), ~2950 (C-H), ~1050 (C-O) |

| ¹H NMR | Absence of carbinol proton | Presence of a carbinol proton (CH-OH) at ~3.5-4.0 ppm |

| ¹³C NMR | Carbonyl carbon signal at ~208 ppm | Carbinol carbon signal at ~70-75 ppm |

Analysis of Diastereomeric Ratio (d.r.): The d.r. can be determined by integration of well-resolved, characteristic signals in the ¹H NMR spectrum of the crude product. The carbinol proton (CH-OH) or the methyl group protons are often suitable for this analysis.

Conclusion

The reduction of 3-methyltetrahydropyran-4-one to this compound can be achieved through several effective methods. The choice of protocol should be guided by the specific requirements of the synthesis, particularly the need for stereochemical control. Sodium borohydride offers a rapid and economical route to a mixture of diastereomers, while L-Selectride® and catalytic hydrogenation provide reliable pathways to the trans isomer with high diastereoselectivity. The detailed protocols and characterization guidelines presented here serve as a robust resource for chemists in research and development.

References

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. (2022). [Link]

- Preparation method of tetrahydropyran-4-one and pyran-4-one.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). [Link]

-

Sodium borohydride. Wikipedia. [Link]

-

L/N/K-Selectride. Chem-Station International Edition. (2017). [Link]

-

A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones. The Journal of Organic Chemistry. (2014). [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. The Organic Chemistry Tutor (YouTube). (2016). [Link]

-

Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids. ACS Omega. (2018). [Link]

-

Wipf, P. Reductions. University of Pittsburgh. [Link]

-

Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Molecules. (2007). [Link]

Sources

- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Lewis Acid-Catalyzed Prins Cyclization of Homoallylic Alcohols

Introduction: The Strategic Importance of the Prins Cyclization

The Prins cyclization is a powerful and atom-economical reaction in organic synthesis for the construction of substituted tetrahydropyran (THP) rings.[1][2][3] These six-membered oxygen-containing heterocycles are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone provides a direct route to these valuable scaffolds. Lewis acids have emerged as particularly effective catalysts, offering mild reaction conditions and high levels of stereocontrol, making the Prins cyclization a cornerstone in modern synthetic strategy.[4][5] This guide provides an in-depth exploration of various Lewis acid catalysts for this transformation, complete with mechanistic insights and detailed experimental protocols for researchers in drug development and synthetic chemistry.

Mechanistic Underpinnings: The Role of the Lewis Acid

The catalytic cycle of the Prins cyclization is initiated by the activation of the carbonyl compound by a Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a key oxocarbenium ion intermediate upon reaction with the homoallylic alcohol.[6][7] The subsequent intramolecular attack of the pendant alkene onto the oxocarbenium ion forms the tetrahydropyran ring and a new carbocationic intermediate. The fate of this carbocation dictates the final product, which can be a 4-halotetrahydropyran (if a halide source is present), a 4-hydroxytetrahydropyran (upon aqueous workup), or a dihydropyran (following elimination of a proton).

The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state where the substituents on the forming THP ring preferentially occupy equatorial positions to minimize steric interactions.[1][3] This generally leads to the formation of cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[1][3]

However, a potential competing pathway is the reversible 2-oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired side products.[1][3] The choice of Lewis acid and reaction conditions plays a crucial role in suppressing this competing reaction and ensuring high fidelity in the desired cyclization pathway.[3]

Caption: Generalized mechanism of Lewis acid-catalyzed Prins cyclization.

A Comparative Overview of Common Lewis Acid Catalysts

The selection of an appropriate Lewis acid is critical for the success of a Prins cyclization. Different catalysts offer varying degrees of reactivity, cost-effectiveness, and functional group tolerance.

| Lewis Acid Catalyst | Key Advantages | Common Substrates | Potential Drawbacks |

| Indium(III) triflate (In(OTf)₃) | Mild, water-tolerant, effective in catalytic amounts. | Wide range of aldehydes and homoallylic alcohols. | Can be expensive. |

| Bismuth(III) chloride (BiCl₃) | Inexpensive, effective for forming 4-chlorotetrahydropyrans.[1][2] | Aromatic and aliphatic aldehydes. | May require stoichiometric amounts in some cases. |

| Iron(III) chloride (FeCl₃) | Readily available, inexpensive, and efficient.[1][2][3] | Broad substrate scope, including alkynylsilane alcohols.[1][2] | Can be moisture-sensitive, potentially leading to Brønsted acid catalysis. |

| Aluminum(III) chloride (AlCl₃) | Strong Lewis acid, effective for less reactive substrates.[1][2] | Can promote cyclization of in-situ generated homoallylic alcohols.[1][2] | Can be harsh, leading to side reactions. |

| Tin(IV) chloride (SnCl₄) | Highly effective for generating 4-chlorotetrahydropyrans.[1][2] | Used in the synthesis of natural products like centrolobine.[1][2] | Can lead to racemization if not carefully controlled. |

| Scandium(III) triflate (Sc(OTf)₃) | Highly active catalyst, can be used in low loadings. | Broad applicability. | High cost can be a limiting factor. |

| Iodine (I₂) | Metal-free, mild conditions, does not require anhydrous conditions.[8] | Homoallylic alcohols with endocyclic double bonds.[8] | Less effective for acyclic homoallylic alcohols.[8] |

Experimental Protocols

The following protocols are representative examples of Lewis acid-catalyzed Prins cyclizations and should be adapted based on the specific substrates and desired outcomes.

Protocol 1: Bismuth(III) Chloride-Catalyzed Synthesis of 4-Chlorotetrahydropyrans

This protocol is adapted from a procedure for the synthesis of polysubstituted halogenated tetrahydropyrans.

Materials:

-

Homoallylic alcohol

-

Aldehyde

-

Bismuth(III) chloride (BiCl₃)

-

Trimethylsilyl chloride (TMSCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Syringes and needles

Caption: Workflow for BiCl₃-catalyzed Prins cyclization.

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add BiCl₃ (0.05 equiv.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the aldehyde (1.2 equiv.) followed by the dropwise addition of TMSCl (1.2 equiv.).

-

Stir the mixture for 5 minutes at 0 °C.

-

Add a solution of the homoallylic alcohol (1.0 equiv.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.

Protocol 2: Iron(III) Chloride-Catalyzed Synthesis of 4-Hydroxytetrahydropyrans

This protocol is based on the general principle of using FeCl₃ as a versatile Lewis acid for Prins cyclization to yield 4-hydroxy-substituted THPs.[1][2][3]

Materials:

-

Homoallylic alcohol

-

Aldehyde

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous FeCl₃ (10-20 mol%).

-

Add anhydrous dichloromethane and cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the aldehyde (1.0-1.2 equiv.) to the suspension.

-

Add the homoallylic alcohol (1.0 equiv.) to the reaction mixture.

-

Stir the reaction and monitor its progress by TLC.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 4-hydroxytetrahydropyran.

Conclusion and Future Outlook

The Lewis acid-catalyzed Prins cyclization of homoallylic alcohols is a robust and highly adaptable method for the synthesis of tetrahydropyran derivatives. The choice of catalyst is paramount and should be tailored to the specific substrates and desired product. The development of new, more efficient, and enantioselective Lewis acid catalysts continues to be an active area of research.[4][9] As our understanding of the reaction mechanism deepens, we can expect the emergence of even more sophisticated catalytic systems that will further expand the synthetic utility of the Prins cyclization in the creation of complex molecules for the pharmaceutical and agrochemical industries.

References

-

Díez-Poza, C., & Barbero, A. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]

-

Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

-

Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

-

Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Center for Biotechnology Information. [Link]

-

Olivares-Romero, J. L., & Santillan, R. (2022). Recent Advances in the Prins Reaction. ACS Omega. [Link]

-

List, B., & Podolan, G. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. [Link]

-

Dobbs, A. P. (n.d.). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet. ResearchGate. [Link]

-

Díez-Poza, C., & Barbero, A. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. [Link]

-

Yadav, J. S., & Reddy, B. V. S. (n.d.). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate. [Link]

-

da Silva, F. P. L., & de Mattos, M. C. S. (2013). Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes. PubMed. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Application of 3-Methyl-tetrahydropyran-4-ol as a Versatile Chiral Building Block in Modern Synthesis

Introduction: Unlocking Stereochemical Complexity with a Privileged Scaffold

In the landscape of contemporary drug discovery and natural product synthesis, the tetrahydropyran (THP) motif stands out as a privileged scaffold, embedded in a vast array of biologically active molecules.[1] Its conformational pre-organization and ability to engage in specific hydrogen bonding interactions make it a cornerstone of molecular design. Among the decorated THP building blocks, 3-Methyl-tetrahydropyran-4-ol emerges as a particularly valuable synthon. The presence of two stereogenic centers at the C3 and C4 positions gives rise to four possible stereoisomers, each offering a unique three-dimensional arrangement of its hydroxyl and methyl functionalities. This inherent stereochemical diversity allows for the nuanced control of molecular architecture, a critical factor in modulating biological activity and optimizing pharmacokinetic properties.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the strategic utilization of 3-Methyl-tetrahydropyran-4-ol as a chiral building block. Moving beyond a mere recitation of synthetic procedures, we will explore the underlying principles that govern its stereoselective synthesis, the practicalities of its chiral resolution, and its application in the construction of complex molecular targets. The protocols and discussions herein are designed to provide not only a roadmap for the use of this versatile building block but also a deeper understanding of the chemical logic that underpins its synthetic utility.

Stereoselective Synthesis of 3-Methyl-tetrahydropyran-4-ol Isomers: A Strategic Overview

The controlled synthesis of the desired stereoisomer of 3-Methyl-tetrahydropyran-4-ol is paramount to its effective use as a chiral building block. The relative orientation of the methyl and hydroxyl groups (cis or trans) dictates the overall topography of the molecule and, consequently, its utility in a synthetic campaign. The primary route to this scaffold involves the diastereoselective reduction of the corresponding ketone, 3-methyl-tetrahydropyran-4-one.

Diastereoselective Reduction of 3-Methyl-tetrahydropyran-4-one

The stereochemical outcome of the reduction of 3-methyl-tetrahydropyran-4-one is highly dependent on the nature of the reducing agent and the reaction conditions. Bulky hydride reagents tend to favor axial attack on the carbonyl group, leading to the equatorial alcohol, while smaller hydride reagents can approach from either the axial or equatorial face, often resulting in a mixture of diastereomers.

-